molecular formula C30H42F3N7O11 B12503491 2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid

2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid

Cat. No.: B12503491
M. Wt: 733.7 g/mol
InChI Key: QKXFYYGUAIKLHO-UHFFFAOYSA-N
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Description

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is a peptide compound that corresponds to residues 1-6 of the amino terminal tethered ligand sequence of human proteinase-activated receptor 4 (PAR4). This compound is known for its role as a peptide agonist of PAR4, which is involved in various physiological processes, including platelet aggregation .

Properties

Molecular Formula

C30H42F3N7O11

Molecular Weight

733.7 g/mol

IUPAC Name

2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H41N7O9.C2HF3O2/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16;3-2(4,5)1(6)7/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44);(H,6,7)

InChI Key

QKXFYYGUAIKLHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of large-scale HPLC systems is also common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue in the peptide can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols .

Scientific Research Applications

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in activating PAR4 and its effects on cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications in conditions involving platelet aggregation and coagulation disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate exerts its effects by activating proteinase-activated receptor 4 (PAR4). The peptide binds to the receptor, inducing a conformational change that triggers intracellular signaling pathways. This activation leads to various physiological responses, including platelet aggregation. The molecular targets and pathways involved include G-protein coupled receptor signaling and downstream effectors such as phospholipase C (PLC) and protein kinase C (PKC) .

Comparison with Similar Compounds

Similar Compounds

  • H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2
  • H-Ser-Leu-Ile-Gly-Arg-Leu-NH2
  • H-Gly-Tyr-Pro-Gly-Lys-Phe-NH2

Uniqueness

H-Gly-Tyr-Pro-Gly-Gln-Val-OH trifluoroacetate is unique due to its specific sequence and its role as a PAR4 agonist. Unlike other similar peptides, it specifically activates PAR4 and induces platelet aggregation without affecting clotting time induced by other factors .

Biological Activity

The compound 2-{2-[2-({1-[2-(2-Aminoacetamido)-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl}formamido)acetamido]-4-carbamoylbutanamido}-3-methylbutanoic acid; trifluoroacetic acid is a complex peptide that has garnered attention for its biological activity, particularly as an agonist of proteinase-activated receptor 4 (PAR4). This receptor plays a crucial role in various physiological processes, including platelet aggregation and inflammatory responses.

Chemical Structure and Properties

The molecular formula of the compound is C30H42F3N7O11C_{30}H_{42}F_3N_7O_{11}, with a molecular weight of approximately 733.7 g/mol. The IUPAC name is:

2 5 amino 2 2 1 2 2 aminoacetyl amino 3 4 hydroxyphenyl propanoyl pyrrolidine 2 carbonyl amino acetyl amino 5 oxopentanoyl amino 3 methylbutanoic acid 2 2 2 trifluoroacetic acid\text{2 5 amino 2 2 1 2 2 aminoacetyl amino 3 4 hydroxyphenyl propanoyl pyrrolidine 2 carbonyl amino acetyl amino 5 oxopentanoyl amino 3 methylbutanoic acid 2 2 2 trifluoroacetic acid}

This compound features multiple functional groups, including amides and a trifluoroacetic acid moiety, enhancing its solubility and reactivity in various chemical environments .

The primary mechanism of action for this compound involves its interaction with PAR4. Upon binding to PAR4, the compound induces conformational changes that activate intracellular signaling pathways. This activation primarily engages G-protein coupled receptor signaling, leading to downstream effects such as the activation of phospholipase C (PLC) and protein kinase C (PKC), which are critical for mediating platelet aggregation and other cellular responses .

Platelet Aggregation

Research has shown that compounds acting on PAR4 can significantly influence platelet aggregation. For instance, studies indicate that activation of PAR4 leads to increased platelet aggregation in response to thrombin, which is vital for hemostasis . The specific compound has been noted for its potent agonistic activity on PAR4, making it a candidate for further exploration in therapeutic contexts related to coagulation disorders.

Inflammatory Response

In addition to its role in hemostasis, PAR4 activation is implicated in inflammatory processes. Agonists like the compound discussed may modulate inflammatory responses through the release of cytokines and chemokines from platelets and other immune cells. This suggests potential applications in managing inflammatory diseases where platelet function plays a role .

Study 1: Agonistic Effects on PAR4

A study conducted by researchers examining various peptide agonists found that the compound exhibited significant activity at low concentrations, comparable to established PAR4 agonists. The results indicated that the compound could effectively stimulate platelet aggregation in vitro, suggesting its potential utility in clinical settings .

Study 2: Impact on Cancer Therapy

Another area of investigation involves the potential use of PAR4 agonists in cancer therapy. Compounds that activate PAR4 may influence tumor progression and metastasis by modulating the tumor microenvironment. Research indicates that targeting PAR4 could enhance therapeutic outcomes in certain cancers by affecting angiogenesis and immune evasion mechanisms .

Summary of Biological Activities

Biological Activity Effect
Platelet AggregationPotent agonist of PAR4 leading to increased aggregation
Inflammatory ResponseModulates cytokine release; potential anti-inflammatory effects
Cancer TherapyMay influence tumor progression; enhances therapeutic efficacy

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